molecular formula C22H15Cl2N3O4 B11544703 4-chloro-2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethyl-6-nitrophenol

4-chloro-2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethyl-6-nitrophenol

Cat. No.: B11544703
M. Wt: 456.3 g/mol
InChI Key: AHATXHWTXXAYJG-UHFFFAOYSA-N
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Description

4-chloro-2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethyl-6-nitrophenol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxazole ring, which is a fused heterocyclic structure containing both benzene and oxazole rings. The presence of multiple functional groups, including chloro, nitro, and imino groups, contributes to its reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethyl-6-nitrophenol typically involves the condensation of 2-chloro-6-hydroxybenzaldehyde with 3-chloroaniline in the presence of an acid catalyst such as glacial acetic acid. The reaction is carried out in an ethanol solution under reflux conditions for several hours. After the reaction is complete, the solvent is evaporated, and the product is purified through recrystallization from an appropriate solvent like acetone .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as column chromatography and crystallization to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethyl-6-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro groups can result in various substituted derivatives.

Scientific Research Applications

4-chloro-2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethyl-6-nitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethyl-6-nitrophenol involves its interaction with specific molecular targets. The compound’s imino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the nitro group can participate in redox reactions, affecting cellular processes. The benzoxazole ring system enhances the compound’s ability to intercalate with DNA, potentially leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethyl-6-nitrophenol is unique due to its combination of functional groups and the presence of the benzoxazole ring

Properties

Molecular Formula

C22H15Cl2N3O4

Molecular Weight

456.3 g/mol

IUPAC Name

4-chloro-2-[[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-3,5-dimethyl-6-nitrophenol

InChI

InChI=1S/C22H15Cl2N3O4/c1-11-16(21(28)20(27(29)30)12(2)19(11)24)10-25-15-6-7-18-17(9-15)26-22(31-18)13-4-3-5-14(23)8-13/h3-10,28H,1-2H3

InChI Key

AHATXHWTXXAYJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1Cl)C)[N+](=O)[O-])O)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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